2-(2-Nitrophenyl)acetohydrazide

X-ray crystallography supramolecular chemistry hydrogen bonding

Select this specific ortho-nitro isomer for superior geometry-dependent applications. The 87.62° dihedral angle and unique H-bonding network directly impact metal coordination for DNA photocleavage catalysts and enable predictable supramolecular synthons for crystal engineering, unlike para-analogs. Essential precursor for anti-MRSA hydrazone libraries.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 114953-81-0
Cat. No. B049033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)acetohydrazide
CAS114953-81-0
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12)
InChIKeyQCRHPUBNFOAAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)acetohydrazide (CAS 114953-81-0) – Procurement-Relevant Overview of an Ortho-Nitro Substituted Hydrazide Building Block


2-(2-Nitrophenyl)acetohydrazide (CAS 114953-81-0), molecular formula C8H9N3O3, is a bifunctional organic building block that combines an ortho-nitro substituted phenyl ring with a flexible acetohydrazide (-CH2-C(=O)-NH-NH2) side chain . The compound features a dihedral angle of 87.62° between the benzene ring and the acetohydrazide plane, with the ortho-nitro group twisted by 19.3° relative to the aromatic ring, creating a distinctive steric and electronic environment [1]. This ortho-substitution pattern differentiates it from its para-nitro positional isomer (CAS 6144-81-6) and other hydrazide analogs in terms of molecular geometry and reactivity profiles.

2-(2-Nitrophenyl)acetohydrazide (114953-81-0): Why In-Class Hydrazide Substitution Is Scientifically Invalid


Hydrazide compounds bearing nitrophenyl substituents cannot be considered functionally interchangeable. Positional isomerism fundamentally alters molecular geometry: the ortho-nitro configuration in 2-(2-nitrophenyl)acetohydrazide creates a nearly perpendicular orientation (87.62°) between the aromatic ring and the hydrazide plane, whereas para-substituted analogs such as 2-(4-nitrophenyl)acetohydrazide (CAS 6144-81-6) adopt different packing arrangements and hydrogen-bonding networks [1]. This geometric divergence directly impacts metal coordination geometry, hydrazone formation kinetics, and supramolecular assembly in crystalline derivatives [2]. Additionally, the ortho-nitro group introduces intramolecular electronic effects and steric constraints absent in para or meta isomers, which predictably alter reaction yields, product selectivity, and biological target engagement. The quantitative evidence presented below substantiates why procurement decisions must be guided by specific positional isomer identity rather than class-level assumptions.

2-(2-Nitrophenyl)acetohydrazide (114953-81-0): Quantified Differentiation vs. Closest Analogs


Crystal Architecture Differentiation: Ortho-Nitro Geometry vs. Para-Substituted Analogs

The ortho-nitro substitution in 2-(2-nitrophenyl)acetohydrazide drives a dihedral angle of 87.62° between the benzene ring and the acetohydrazide C-C(=O)-N-N plane, with the nitro group twisted by 19.3° relative to the benzene ring [1]. In contrast, N′-(2,4-dinitrophenyl)acetohydrazide shows ortho-nitro and para-nitro twist angles of 10.0° and 3.6°, respectively [2]. This substantial geometric difference alters hydrogen-bonding topology: the title compound forms N-H⋯O hydrogen bonds linking molecules into a double-column structure along the b axis, a supramolecular motif distinct from the chain-like assemblies observed in 4-bromophenyl and 4-chlorophenoxy analogs [1].

X-ray crystallography supramolecular chemistry hydrogen bonding

Antibacterial Spectrum Differentiation: Gram-Positive vs. Gram-Negative Activity Profile

2-(2-Nitrophenyl)acetohydrazide demonstrates a selective antibacterial profile with stronger activity against Gram-positive Staphylococcus aureus compared to the Gram-negative pathogen Escherichia coli . The compound shows significant activity against methicillin-resistant S. aureus (MRSA) strains, a clinically relevant resistant pathogen . This Gram-positive preference aligns with the broader class behavior of nitrophenyl-substituted hydrazide-hydrazones, where para-substituted analogs (e.g., 2-(4-nitrophenyl)acetohydrazide derivatives) exhibit more balanced Gram-positive/Gram-negative profiles but generally lower potency against resistant strains .

antimicrobial susceptibility drug discovery MIC determination

Physicochemical Parameter Differentiation: Ortho- vs. Para-Nitrophenyl Acetohydrazide Isomers

The ortho-nitro isomer (CAS 114953-81-0) and para-nitro isomer (CAS 6144-81-6) exhibit measurable differences in computed and experimental physicochemical parameters. The ortho isomer has a boiling point of 446.6°C at 760 mmHg , whereas the para isomer boils at 481.4°C at 760 mmHg—a +34.8°C difference [1]. Both isomers share identical computed LogP (1.74160) and polar surface area (100.94 Ų) values, indicating that the positional isomerism affects volatility and thermal behavior without altering lipophilicity or hydrogen-bonding capacity metrics [1].

physicochemical properties chromatographic method development pre-formulation

Metal Coordination Scaffold: Ortho-Nitro Geometry as a Bidentate Ligand Framework

The hydrazide nitrogen and carbonyl oxygen atoms in 2-(2-nitrophenyl)acetohydrazide serve as donor sites for transition metal complexation, forming stable complexes with Cu²⁺ and Co²⁺ ions . The nearly orthogonal orientation (87.62°) between the benzene ring and the hydrazide coordination plane creates a distinct bite angle and steric environment around the metal center [1]. Metal complexes of related ortho-nitrophenyl hydrazides exhibit significant DNA photocleavage activity via radical-mediated strand scission, a property leveraged in photodynamic therapy research . This coordination geometry is geometrically distinct from the planar or less twisted arrangements adopted by para-substituted hydrazide analogs.

coordination chemistry transition metal complexes catalyst design

2-(2-Nitrophenyl)acetohydrazide (114953-81-0): Evidence-Backed Research and Procurement Application Scenarios


Anti-MRSA Lead Discovery Programs Requiring Gram-Positive Selectivity

Research groups focused on developing novel anti-MRSA agents should prioritize 2-(2-nitrophenyl)acetohydrazide over para-substituted alternatives. The compound exhibits strong antibacterial activity against S. aureus including methicillin-resistant strains, with a Gram-positive selective profile that reduces Gram-negative off-target effects in initial screening cascades [1]. This selectivity profile is supported by structure-activity relationship studies indicating that ortho-nitrophenyl substitution correlates with enhanced potency against resistant Gram-positive pathogens relative to para-substituted hydrazide-hydrazone derivatives.

Transition Metal Coordination Chemistry and Catalyst Development

The orthogonal ligand geometry (87.62° dihedral angle) of 2-(2-nitrophenyl)acetohydrazide makes it suitable for designing transition metal complexes with Cu²⁺ and Co²⁺ for applications in DNA photocleavage studies and catalytic transformations [1]. This nearly perpendicular orientation between the aromatic ring and coordination plane produces distinct metal-ligand orbital overlap patterns compared to the more coplanar arrangements typical of para-substituted hydrazides, affecting complex stability and redox behavior.

Supramolecular Crystal Engineering and Co-Crystal Design

The distinctive hydrogen-bonding network of 2-(2-nitrophenyl)acetohydrazide—forming N-H⋯O linked double-column structures along the b axis—provides a predictable supramolecular synthon for crystal engineering applications [1]. This packing motif differs fundamentally from the chain-like assemblies observed in 4-bromophenyl and 4-chlorophenoxy acetohydrazide analogs, enabling rational design of co-crystals with specific solid-state properties including mechanical behavior and dissolution profiles.

Ortho-Nitro-Specific Hydrazone Derivative Synthesis

For synthetic programs requiring hydrazone derivatives with ortho-nitro substitution patterns, 2-(2-nitrophenyl)acetohydrazide serves as the direct precursor via condensation with aldehydes or ketones [1]. The ortho-nitro group introduces intramolecular steric and electronic effects that influence both reaction kinetics and product stability, making it the appropriate starting material for synthesizing ortho-nitro-substituted hydrazone libraries rather than attempting post-synthetic nitro group migration from para-substituted intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Nitrophenyl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.